molecular formula C12H23ClN2 B12623399 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No.: B12623399
M. Wt: 230.78 g/mol
InChI Key: ZHODFMHWAXGHFL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3,9-diazaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the reaction of a precursor compound with cyanoacetate under the influence of ammonia and a catalyst to form an intermediate. This intermediate undergoes hydrolysis and subsequent ring-closing reactions to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. It has been reported to act as a competitive antagonist of γ-aminobutyric acid type A (GABA_A) receptors, influencing neurotransmission and exhibiting immunomodulatory effects . The compound’s unique structure allows it to bind selectively to these receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride stands out due to its cyclopropyl group, which imparts unique steric and electronic effects. These properties enhance its potential as a versatile scaffold in drug design and other applications .

Properties

Molecular Formula

C12H23ClN2

Molecular Weight

230.78 g/mol

IUPAC Name

3-cyclopropyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C12H22N2.ClH/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H

InChI Key

ZHODFMHWAXGHFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CCNCC3)CC2.Cl

Origin of Product

United States

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